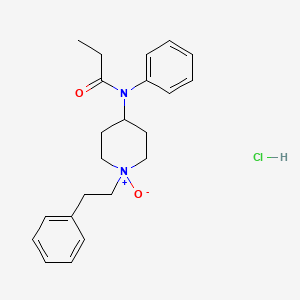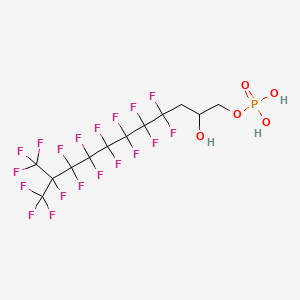
N,N-Diethyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-L-alaninamide: is an organic compound with the molecular formula C₇H₁₆N₂O It is a derivative of alanine, an amino acid, and is characterized by the presence of diethyl groups attached to the nitrogen atom of the amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-L-alaninamide typically involves the reaction of L-alanine with diethylamine. The process can be carried out under various conditions, but a common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the direct amidation of L-alanine with diethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like hydroxylamine can react with the amide group under mild conditions.
Major Products Formed:
Oxidation: Formation of N,N-Diethyl-L-alaninic acid.
Reduction: Formation of N,N-Diethyl-L-alaninamine.
Substitution: Formation of this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-L-alaninamide is used as a reagent in organic synthesis, particularly in the preparation of chiral compounds and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.
Industry: In the industrial sector, this compound can be used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism by which N,N-Diethyl-L-alaninamide exerts its effects involves interactions with specific molecular targets. The amide bond in the compound can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of enzymes and other proteins. The diethyl groups may also affect the compound’s solubility and reactivity, making it a versatile reagent in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-L-alaninamide
- N,N-Diethylglycinamide
- N,N-Diethyl-L-valinamide
Comparison: Compared to these similar compounds, N,N-Diethyl-L-alaninamide is unique due to the presence of the diethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The presence of the L-alanine backbone also imparts chirality, which is important in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
56414-86-9 |
|---|---|
Molekularformel |
C7H16N2O |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(2S)-2-amino-N,N-diethylpropanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
NLPULXIOEMWFQS-LURJTMIESA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@H](C)N |
Kanonische SMILES |
CCN(CC)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)






![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)


![benzyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate](/img/structure/B13420879.png)
![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
